molecular formula C27H31NO11 B1670906 Doxorubicine CAS No. 54193-28-1

Doxorubicine

Numéro de catalogue B1670906
Numéro CAS: 54193-28-1
Poids moléculaire: 545.5 g/mol
Clé InChI: NKZRZOVSJNSBFR-FEMMEMONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adriamycinol, also known as Doxorubicin, is an antineoplastic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius . It is widely used in the treatment of various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .


Synthesis Analysis

Adriamycin is generated by C-14 hydroxylation of its immediate precursor, daunorubicin . It consists of an aglycone (adriamycinone), a tetracyclic ring with adjacent quinone–hydroquinone groups in rings C-B, coupled with an amino sugar (daunosamine) .


Chemical Reactions Analysis

Adriamycin is converted to an active metabolite, adriamycinol, through a two-electron reduction of the side chain C-13 carbonyl moiety by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase .


Physical And Chemical Properties Analysis

Adriamycin is an orange-red compound, soluble in water and aqueous alcohols, moderately soluble in anhydrous methanol, and insoluble in nonpolar organic solvents .

Applications De Recherche Scientifique

Chimiothérapie anticancéreuse

Doxorubicine : est principalement utilisée en chimiothérapie anticancéreuse. Elle induit la mort cellulaire par le biais de multiples interactions intracellulaires, telles que la génération d'espèces réactives de l'oxygène et des configurations ADN-adduites qui induisent l'apoptose, l'inhibition de la topoisomérase II et l'éjection des histones . Son efficacité est remarquée dans les tumeurs solides, mais elle induit souvent une résistance aux médicaments et une cardiotoxicité .

Amélioration de la pharmacocinétique

La recherche s'est concentrée sur l'amélioration de la pharmacocinétique de la this compound afin d'accroître son efficacité thérapeutique. Diverses formulations parentérales, telles que les liposomes, les micelles polymériques, les nanoparticules et les conjugués polymère-médicament, sont utilisées en clinique ou en cours d'essais pour augmenter sa biodisponibilité . Ces avancées visent à surmonter la résistance aux médicaments et à réduire la toxicité .

Formulation de chimiothérapie orale

Il existe une tendance croissante à développer des formulations orales de this compound à partir de formulations intraveineuses. Des technologies telles que la mucoadhésivité, l'amélioration de la perméation et la modulation pharmacocinétique avec des excipients fonctionnels sont explorées pour créer de la this compound biodisponible par voie orale au stade préclinique .

Systèmes d'administration de médicaments

De nouveaux systèmes d'administration de médicaments pour la this compound sont en cours de développement afin de minimiser ses effets indésirables. Les liposomes, les hydrogels et les systèmes nanoparticulaires sont quelques-unes des approches qui ont été étudiées pour réduire la cardiotoxicité et les autres toxicités organiques associées à la this compound .

Analyse des métabolites

L'adriamycine, en tant que métabolite de l'adriamycine, montre une augmentation rapide de la concentration plasmatique initiale suivie d'une diminution lente. La compréhension de sa pharmacocinétique plasmatique est cruciale pour la conception de protocoles de traitement cliniquement pertinents et d'expériences in vitro .

Études sur le mode d'action moléculaire et la toxicité

Le mode d'action moléculaire de la this compound implique la liaison aux enzymes associées à l'ADN, l'intercalation avec les paires de bases de l'ADN et le ciblage de multiples cibles moléculaires pour produire des effets cytotoxiques. Les études se concentrent également sur son profil de toxicité, qui comprend une cardiotoxicité potentiellement mortelle, obligeant les traitements à devenir limités par la dose .

Mécanisme D'action

Target of Action

Doxorubicinol, also known as Adriamycinol, primarily targets DNA-associated enzymes and DNA base pairs . It binds to these targets and produces a range of cytotoxic effects . It also influences the Bcl-2/Bax apoptosis pathway by activating various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) .

Mode of Action

Doxorubicinol exerts its effect through DNA intercalation , which eventually leads to DNA damage and the generation of reactive oxygen species . It inhibits DNA and RNA synthesis by intercalation between DNA base pairs and by inhibition of topoisomerase II . It also interacts with its targets to form DNA-adducted configurations that induce apoptosis .

Biochemical Pathways

Doxorubicinol affects multiple biochemical pathways. It causes the activation of various molecular signals from AMPK to influence the Bcl-2/Bax apoptosis pathway . It also induces DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism . Inflammatory cytokines, oxidative stress pathways, mitochondrial damage, intracellular Ca2+ overload, iron-free radical production, DNA, and myocyte membrane injuries have critical roles in the pathophysiology of doxorubicin-induced cardiotoxicity .

Pharmacokinetics

The two-electron reduction is the major metabolic pathway of doxorubicin. In this pathway, doxorubicin is reduced to doxorubicinol, a secondary alcohol, by various enzymes, including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 .

Result of Action

Doxorubicinol induces cell death via multiple intracellular interactions, generating reactive oxygen species and DNA-adducted configurations that induce apoptosis, topoisomerase II inhibition, and histone eviction . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Doxorubicinol. Accumulation of oxidative stress is a common factor in cardiotoxicity mechanisms, highlighting the importance of novel delivery systems and antioxidant therapies . The drug’s effectiveness often comes with significant side effects, and current trials aim to improve doxorubicin therapy by adjusting doses, using different administration methods, and combining it with targeted treatments or immunotherapy .

Safety and Hazards

Adriamycin may cause serious side effects. Some side effects may occur during the injection. Tell your caregiver right away if you feel dizzy, nauseated, light-headed, sweaty, or have a headache, chest tightness, back pain, trouble breathing, or swelling in your face . Adriamycin may cause your urine to turn a reddish-orange color. This side effect is usually not harmful .

Orientations Futures

The ongoing study of pharmacokinetics, pharmacodynamics, and drug interactions in elderly persons is critical for the development of safe and effective therapies and for the prevention of drug toxicities and adverse drug reactions .

Analyse Biochimique

Biochemical Properties

Doxorubicinol interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of doxorubicin by enzymes including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase NADPH 1, Carbonyl reductase NADPH 3, and Aldo-keto reductase family 1 member C3 . These interactions play a crucial role in the biochemical reactions involving doxorubicinol.

Cellular Effects

Doxorubicinol has significant effects on various types of cells and cellular processes. It is known to cause a range of cytotoxic effects, including the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of doxorubicinol involves its interaction with DNA-associated enzymes, intercalation with DNA base pairs, and targeting multiple molecular targets . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of doxorubicinol change over time in laboratory settings. It has been found that doxorubicinol exhibits dramatically reduced drug toxicity, reduced drug DNA-binding activity, and altered drug subcellular localization to lysosomes . These changes can impact the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of doxorubicinol vary with different dosages. For instance, in short-term rat models, animals receive a single dose of doxorubicin (10–30 mg/kg) intravenously . The effects observed in these studies can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Doxorubicinol is involved in various metabolic pathways. The primary metabolic pathway of doxorubicin involves its reduction to doxorubicinol, a secondary alcohol, by various enzymes . This process can affect metabolic flux or metabolite levels.

Transport and Distribution

Doxorubicinol is transported and distributed within cells and tissues. Doxorubicin and its major metabolite doxorubicinol bind to plasma proteins . Like most drugs, doxorubicin enters the cell via passive diffusion, generally accumulating to intracellular concentrations that exceed the extracellular compartments by 10- to 500-fold .

Subcellular Localization

The subcellular localization of doxorubicinol and its effects on activity or function are significant. Doxorubicinol exhibits strong localization to extra nuclear lysosomes . Pharmacologic inhibition of aldo-keto reductases in doxorubicin-resistant cells restored drug cytotoxicity, and drug localization to the nucleus .

Propriétés

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920620
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54193-28-1
Record name Doxorubicinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54193-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXORUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxorubicinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycinol
Reactant of Route 2
Adriamycinol
Reactant of Route 3
Adriamycinol
Reactant of Route 4
Adriamycinol
Reactant of Route 5
Adriamycinol
Reactant of Route 6
Adriamycinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.